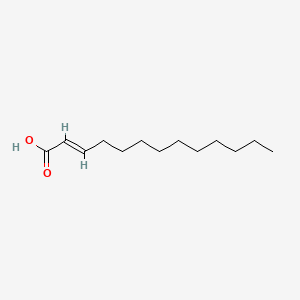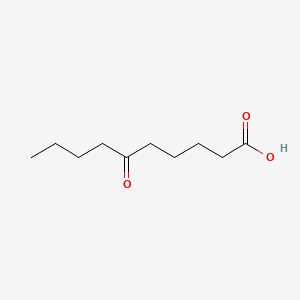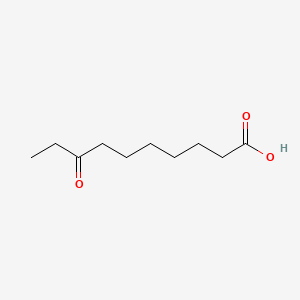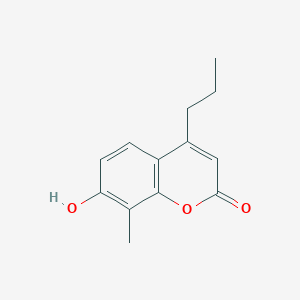![molecular formula C12H14ClN3OS B1309199 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 156867-73-1](/img/structure/B1309199.png)
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been utilized in various chemical applications, including medicinal chemistry due to its biological activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of triazoles with halides. For instance, a related triazole compound was synthesized by reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in an aqueous medium mediated by indium trichloride, yielding high product yields . Another synthesis approach involved the reaction of N-chloroacylimidates with hydrazines to prepare 5-aryl-3-chloromethyl-1,2,4-triazoles, which were then treated with trialkylphosphites to yield 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C, 31P), and mass spectrometry. For example, the crystal structure of a similar compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was determined using single-crystal X-ray diffraction, revealing dihedral angles between the triazole ring and the substituted benzene rings .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including alkylation. A study demonstrated the regioselective S-alkylation of a triazole derivative using benzyl chloride or allyl bromide under microwave irradiation, with triethylamine as a base . The regioselectivity of the alkylation was investigated using AM1 semiempirical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chloro, methyl, and methoxy groups can affect these properties. The crystal structure of a triazole derivative was found to stabilize through intra- and intermolecular hydrogen bonds and C–H···π interactions . Additionally, the antimicrobial activities of some triazole derivatives were attributed to the presence of a free -NH2 group, which can form a urea moiety with alkyl/aryl substituents .
Applications De Recherche Scientifique
Synthesis Techniques and Crystal Structures :
- The synthesis of related triazole-thiol compounds, demonstrating different methods of combining chemical groups to achieve desired molecular structures. For instance, research has detailed the synthesis of various triazole derivatives, highlighting the chemical reactions and conditions needed for their formation (Nikpour & Motamedi, 2015).
- Studies on crystal structures of triazole-thiols have been conducted, providing insights into the molecular arrangement and bonding characteristics of these compounds. This includes the analysis of different dihedral angles and intra-molecular interactions (Xu et al., 2006).
Biological and Pharmacological Activities :
- Some derivatives of triazole-thiols have been found to exhibit anti-inflammatory activity. This research suggests potential therapeutic applications of these compounds in treating inflammation-related conditions (El Shehry et al., 2010).
- Antibacterial and antifungal activities of certain triazole-thiol derivatives have been identified, indicating their potential use in developing new antimicrobial agents (Joshi et al., 2021).
Chemical and Structural Analysis :
- Detailed structural analysis of various triazole-thiols, including their molecular configuration and bonding, has been a key focus in some studies. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Sarala et al., 2006).
Electrochemical Properties :
- The electrochemical behavior of triazole-thiols has been studied, revealing their oxidation mechanisms and electrochemical responses. Such studies are important for the development of chemical sensors and other electronic applications (Fotouhi et al., 2002).
Propriétés
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-4-9(5-8(2)11(7)13)17-6-10-14-15-12(18)16(10)3/h4-5H,6H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFALXBKATXVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396202 |
Source


|
| Record name | 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
156867-73-1 |
Source


|
| Record name | 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

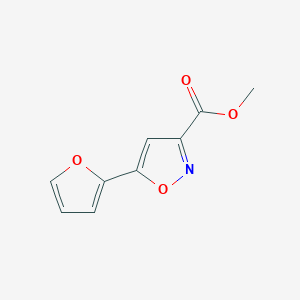
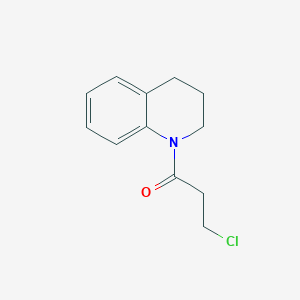
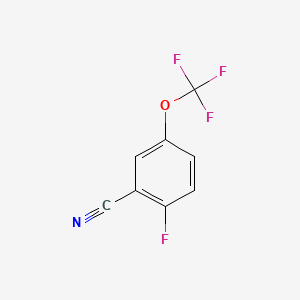
![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
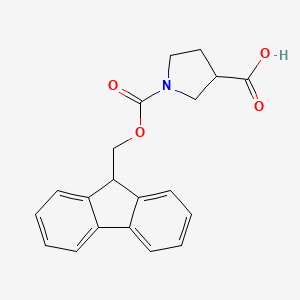
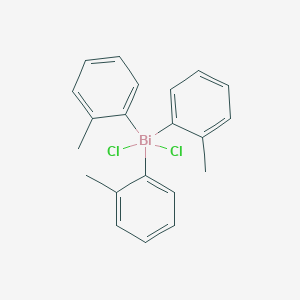
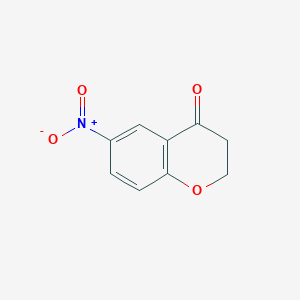
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)
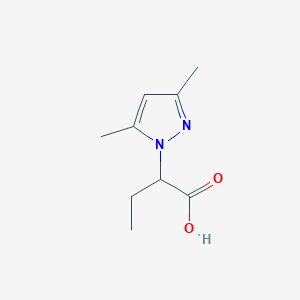
![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)
